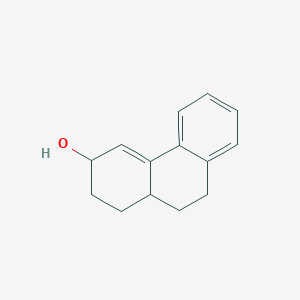
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol is an organic compound with the molecular formula C14H18O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of the hexahydrophenanthrene structure, which consists of three fused benzene rings partially saturated with hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,9,10,10a-Hexahydrophenanthren-3-ol typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form fully saturated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,9,10,10a-Hexahydrophenanthren-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, including oxidative stress and signal transduction.
Comparison with Similar Compounds
1,2,3,9,10,10a-Hexahydrophenanthren-3-ol can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the hydroxyl group and is fully aromatic.
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A more saturated derivative with different hydrogenation levels.
7-methoxy-1,2,3,9,10,10a-hexahydrophenanthren-3-one: A methoxy derivative with a ketone functional group.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110397-39-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2,3,9,10,10a-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C14H16O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,9,11-12,15H,5-8H2 |
InChI Key |
UDVLWWOZFAOFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C2C1CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


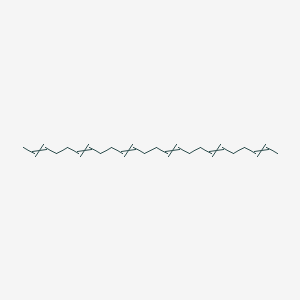
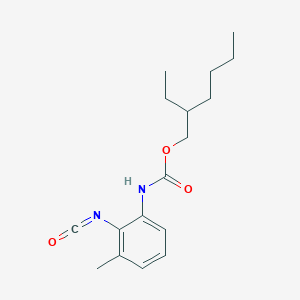
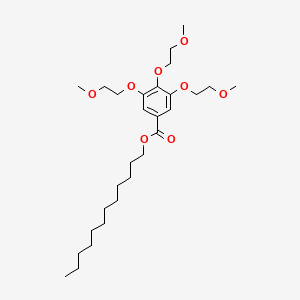
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


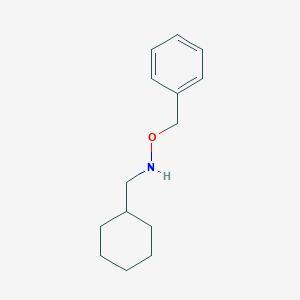
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)



![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
